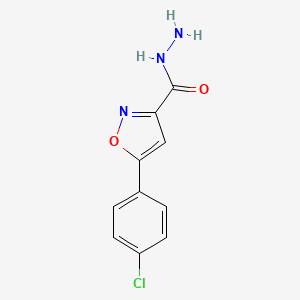

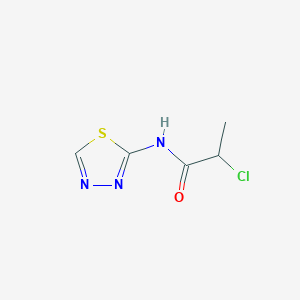

2-(3-Fluorophenoxy)-5-methylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

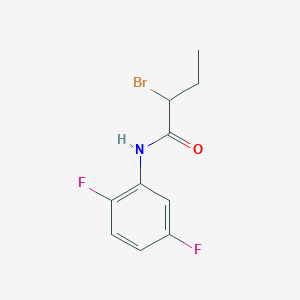

2-(3-Fluorophenoxy)-5-methylaniline, or 3-FMA, is a synthetic molecule belonging to the phenylalkylamine class of compounds. It is a derivative of the parent compound, phenethylamine, and is structurally similar to the popular stimulant drugs amphetamine and methamphetamine. 3-FMA is a compound of interest to researchers due to its potential as a psychostimulant and its ability to modulate the release of neurotransmitters in the brain. In addition, 3-FMA has been studied for its potential applications in scientific research and lab experiments.

Applications De Recherche Scientifique

1. Use in Metabonomic Assessments

2-(3-Fluorophenoxy)-5-methylaniline, a related compound of 2-fluoro-4-methylaniline, has been studied in metabonomic assessments using nuclear magnetic resonance (NMR) spectroscopy. This technique is employed to identify biomarkers of xenobiotic toxicity by analyzing changes in metabolites visible in tissue extracts of organisms exposed to xenobiotics like 2-fluoro-4-methylaniline (Bundy et al., 2002).

2. Development of pH Sensitive Probes

Fluorinated o-aminophenol derivatives, closely related to 2-(3-Fluorophenoxy)-5-methylaniline, have been synthesized for the development of pH-sensitive probes. These compounds are designed to have minimal affinity for other physiological ions, making them suitable for intracellular pH measurements (Rhee, Levy, & London, 1995).

3. Investigation of Microsomal Metabolism

Research on the metabolism of related compounds such as 2-halogenated 4-methylanilines by rat liver microsomes has provided insights into the metabolic pathways and products formed. These studies contribute to understanding the metabolic processing of similar compounds (Boeren et al., 1992).

4. Fluorescent Chemosensor Development

Derivatives of o-aminophenol, which is structurally similar to 2-(3-Fluorophenoxy)-5-methylaniline, have been used to develop fluorescent chemosensors. These chemosensors are utilized for selective detection of specific metal ions in biological systems, demonstrating the potential of related compounds in bio-imaging applications (Ye et al., 2014).

5. Application in Molecular Orbital Studies

Molecular orbital studies involving compounds such as 3-fluoro-6-methylaniline, which share structural similarities with 2-(3-Fluorophenoxy)-5-methylaniline, provide insights into the interactions and reaction mechanisms of these compounds in various biochemical processes (Zakharieva et al., 1998).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with serotonin transporters, playing a key role in regulating the availability of serotonin to other receptors of serotonergic systems .

Mode of Action

For instance, some compounds terminate the action of serotonin and recycle it in a sodium-dependent manner .

Biochemical Pathways

Related compounds have been found to impact the regulation of serotonergic signaling

Result of Action

Based on its potential interaction with serotonin transporters, it may influence serotonergic signaling and potentially impact mood and behavior .

Propriétés

IUPAC Name |

2-(3-fluorophenoxy)-5-methylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c1-9-5-6-13(12(15)7-9)16-11-4-2-3-10(14)8-11/h2-8H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJSFNUHYUYWHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2=CC(=CC=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluorophenoxy)-5-methylaniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1370588.png)

![((4-Methoxyphenyl){2-oxo-2-[(pyridin-3-ylmethyl)-amino]ethyl}amino)acetic acid](/img/structure/B1370595.png)

![[{2-[4-(Ethoxycarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1370597.png)

![5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1370609.png)

![4-[(4-Cyanophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1370611.png)

![3-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1370616.png)